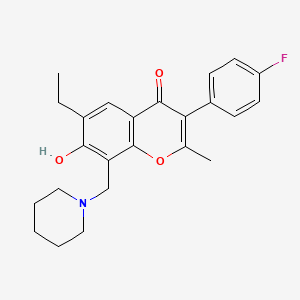![molecular formula C22H18N6O4 B2940210 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 397275-46-6](/img/new.no-structure.jpg)
1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Scientific Research Applications
This compound has garnered interest in various scientific fields due to its unique structure and reactivity. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, its industrial applications include use as a building block in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of functional groups and its complex molecular structure. Similar compounds include other purine derivatives and imidazo[2,1-f]purine derivatives, which may share some structural features but differ in their functional groups and biological activities. These differences highlight the uniqueness of 1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its potential for diverse applications.
Properties
CAS No. |
397275-46-6 |
|---|---|
Molecular Formula |
C22H18N6O4 |
Molecular Weight |
430.424 |
IUPAC Name |
2,4-dimethyl-6-(4-methylphenyl)-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H18N6O4/c1-13-7-9-15(10-8-13)27-17(14-5-4-6-16(11-14)28(31)32)12-26-18-19(23-21(26)27)24(2)22(30)25(3)20(18)29/h4-12H,1-3H3 |
InChI Key |
JYZDEIKXICMTOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


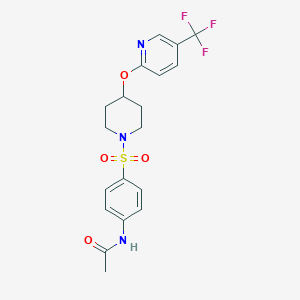
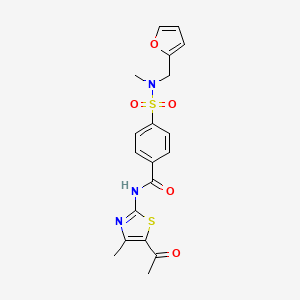
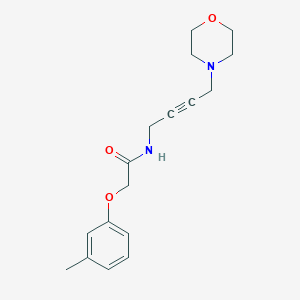
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2940133.png)
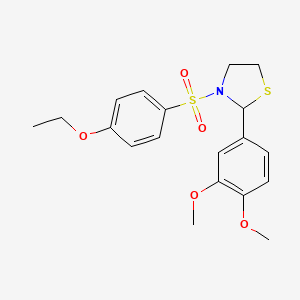
![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)

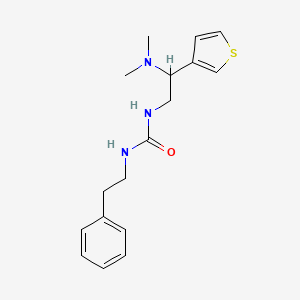
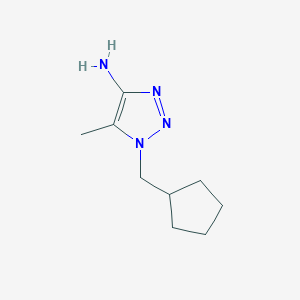
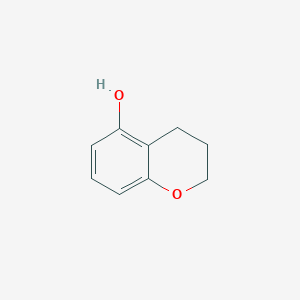
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)
